N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Applications
Novel analogs, including those related to the specified compound, have shown promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This highlights their potential as a novel class of antibacterial agents (M. Palkar et al., 2017).
Anticancer and Anti-inflammatory Applications
Compounds derived from similar structures have been synthesized and identified to have significant anticancer, anti-inflammatory, and analgesic activities. They exhibited high inhibitory activity on COX-2 selectivity, indicating their potential in cancer and inflammation treatment (A. Abu‐Hashem et al., 2020).
Antifungal Applications
The antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and related compounds against various phytopathogenic fungi has been explored, showing potential as growth inhibitors for agricultural applications (C. B. Vicentini et al., 2007).
Antitumor Agents
Several new derivatives have been synthesized and tested for their antitumor activity, with some compounds showing significant effects in mouse tumor model cancer cell lines. This suggests their potential application as antitumor agents (Khaled R. A. Abdellatif et al., 2014).
Antimicrobial and Anticancer Evaluation
A series of derivatives has been evaluated for antimicrobial and anticancer activities, showing promising results against microbial strains and cervical cancer cell lines, respectively. This underscores their potential in treating infectious diseases and cancer (M. Verma & P. Verma, 2022).
Mycobacterium Tuberculosis Inhibitors
Hybrid analogues combining thiazole and aminopiperidine structures have been designed and synthesized, exhibiting inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase. These compounds could serve as a basis for developing new treatments against tuberculosis (V. U. Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is Poly-ADP-ribose-polymerase (PARP) . PARP is a family of proteins involved in a number of cellular processes such as DNA repair, genomic stability, and programmed cell death .
Mode of Action
The compound acts as a PARP1 inhibitor and a PARP1-DNA trapper . It has been hypothesized that the lack of selectivity of some PARP inhibitors for PARP1 over other PARP family members could contribute to toxicity . This compound is highly selective for PARP1, which could potentially reduce such toxicity .
Biochemical Pathways
The inhibition of PARP1 and the trapping of PARP1 on DNA are key for driving efficacy in a BRCA mutant background . BRCA mutations impair the homologous recombination repair pathway, making cells reliant on PARP1 for DNA repair . By inhibiting PARP1, this compound can induce synthetic lethality in BRCA mutant cells .
Pharmacokinetics
The compound has excellent pharmacokinetics in preclinical species . It has good secondary pharmacology and physicochemical properties, which could contribute to its bioavailability . It also has reduced effects on human bone marrow progenitor cells in vitro, which could potentially reduce hematological toxicities .
Result of Action
The compound has shown excellent in vivo efficacy in a BRCA mutant HBCx-17 PDX model . This suggests that it could have potential therapeutic applications in the treatment of BRCA mutant tumors .
Propriétés
IUPAC Name |
N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-4-12-11(3)20-19(23-16(12)26)25-15(9-10(2)24-25)22-17(27)18-21-13-7-5-6-8-14(13)28-18/h5-9H,4H2,1-3H3,(H,22,27)(H,20,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPKNWMJYUDQGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=NC4=CC=CC=C4S3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.